molecular formula C21H18ClN5O3 B2998100 3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896852-89-4

3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2998100
CAS No.: 896852-89-4
M. Wt: 423.86
InChI Key: OMBYIKWGQCLIKV-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a heterocyclic system known for its diverse pharmacological activities. The compound features a 4-chlorobenzyl group at position 3 and a furan-2-ylmethyl substituent at position 8, distinguishing it from other derivatives in this class. Imidazo[2,1-f]purine-2,4-diones have been extensively studied for their interactions with serotonin receptors (e.g., 5-HT1A and 5-HT7), phosphodiesterases (PDEs), and other therapeutic targets, making them promising candidates for treating depression, neurodegenerative disorders, and inflammatory conditions .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-4-3-9-30-16)24(2)21(29)27(19(17)28)11-14-5-7-15(22)8-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBYIKWGQCLIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential therapeutic applications. Its molecular formula is C21H18ClN5O3, and it has a molecular weight of 423.86 g/mol. This compound belongs to a class of imidazopurine derivatives, which have been studied for various biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.

PropertyValue
Molecular FormulaC21H18ClN5O3
Molecular Weight423.86 g/mol
PurityTypically 95%
CAS Number896852-89-4

Antimicrobial Activity

Research has shown that imidazopurine derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound demonstrates efficacy against various bacterial strains. For example:

  • Bacterial Strains Tested :
    • Salmonella typhi
    • Bacillus subtilis

The compound showed moderate to strong activity against these strains, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The results from docking studies indicate favorable binding interactions with the target enzymes, which may correlate with its inhibitory potency .

Anticancer Potential

Imidazopurine derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved .

Case Study: Antimicrobial Efficacy

A study conducted to assess the antimicrobial activity of various imidazopurine derivatives included this compound. The results indicated:

  • Inhibition Zones : The compound produced inhibition zones ranging from 15 mm to 25 mm against tested bacterial strains.
  • Comparison with Standard Drugs : It was compared with standard antibiotics like chloramphenicol and showed comparable efficacy against resistant strains .

Research Findings on Enzyme Inhibition

In a separate study focusing on enzyme inhibition:

  • AChE Inhibition : The compound exhibited an IC50 value of 12 µM against AChE.
  • Urease Inhibition : It showed significant urease inhibitory activity with an IC50 value of 15 µM, indicating its potential use in treating related disorders .

Comparison with Similar Compounds

AZ-853 and AZ-861 (Antidepressant 5-HT1A Partial Agonists)

  • Structure : Both compounds feature a 1,3-dimethylimidazo[2,1-f]purine-2,4-dione core with a piperazinylalkyl chain at position 8. AZ-853 has a 2-fluorophenyl group, while AZ-861 has a 3-trifluoromethylphenyl group .
  • Activity :
    • AZ-861 exhibited stronger 5-HT1A agonism in functional assays but caused lipid metabolism disturbances.
    • AZ-853 showed superior brain penetration and antidepressant-like effects in the forced swim test (FST) at lower doses.
  • Key Difference : The fluorophenyl vs. trifluoromethylphenyl substituent influenced receptor activation and side-effect profiles. The target compound’s furan-2-ylmethyl group may reduce metabolic stability compared to bulkier piperazinyl chains .

Compound 3i (Potent 5-HT1A/5-HT7 Ligand)

  • Structure : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
  • Activity : Demonstrated antidepressant effects at 2.5 mg/kg in FST and anxiolytic activity in the four-plate test. Its extended alkyl chain and fluorophenyl group enhanced 5-HT1A affinity.
  • Comparison : The target compound lacks the piperazinyl moiety, likely reducing 5-HT1A/7 affinity but improving solubility due to the furan group’s smaller size .

3-(4-Fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl Analog (Structural Variant)

  • Structure : Substitutions at positions 3 (4-fluorobenzyl) and 8 (2-hydroxyphenyl) .
  • Activity: No direct pharmacological data provided, but the hydroxyl group may enhance hydrogen bonding with targets. The target compound’s 4-chlorobenzyl group likely increases lipophilicity, favoring blood-brain barrier penetration .

8-(3-Chloro-4-methylphenyl)-3-(2-methylallyl) Analog (Enzyme Inhibitor)

  • Structure : Chlorophenyl and allyl substituents at positions 8 and 3, respectively .
  • Activity: Not explicitly stated, but similar compounds in showed PDE4B/PDE10A inhibition. The target compound’s furan group may reduce steric hindrance compared to phenyl/allyl groups, altering enzyme selectivity .

3-(2-Chlorobenzyl) Analog (TGF-β Inhibitor)

  • Structure : 2-chlorobenzyl at position 3 .
  • Activity : Used in anticancer and antifibrotic therapies. The target compound’s 4-chlorobenzyl group may offer similar hydrophobic interactions but with distinct spatial orientation .

Physicochemical and Pharmacokinetic Properties

Compound Position 3 Substituent Position 8 Substituent Melting Point (°C) LogP (Predicted) Key Pharmacokinetic Feature
Target Compound 4-Chlorobenzyl Furan-2-ylmethyl N/A ~2.5 (estimated) Moderate lipophilicity for CNS access
AZ-853 Piperazinylalkyl (2-fluorophenyl) N/A ~3.8 High brain penetration
AZ-861 Piperazinylalkyl (3-CF3-phenyl) N/A ~4.2 Strong receptor binding, metabolic issues
Compound 3i Piperazinylpentyl (2-fluorophenyl) N/A ~4.0 Extended half-life due to alkyl chain
Compound 4-Chlorobenzyl 3-Methylphenyl N/A ~3.0 Dihydro core may reduce planarity

Key Structure-Activity Relationships (SAR)

Position 3 : Chlorobenzyl groups enhance hydrophobic interactions with receptor pockets. 4-Chloro substitution (target compound) may improve target engagement compared to 2-chloro () .

Position 8 :

  • Piperazinylalkyl chains (AZ-853, AZ-861) boost 5-HT1A affinity but increase molecular weight and logP.
  • Furan-2-ylmethyl (target) offers a balance of moderate lipophilicity and metabolic stability.

Methylation: 1,7-Dimethylation (target) likely reduces oxidative metabolism, prolonging half-life compared to non-methylated analogs .

Therapeutic Potential and Limitations

  • Enzyme Inhibition: Lack of bulky substituents (e.g., dihydroisoquinolinyl in ) may reduce PDE4B/PDE10A affinity .
  • Safety Profile: Unlike AZ-853, the target compound’s simpler structure may avoid weight gain and hypotensive side effects associated with α1-adrenolytic activity .

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